molecular formula C8H11N3O2 B2763518 Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate CAS No. 2243511-98-8

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate

Cat. No. B2763518
CAS RN: 2243511-98-8
M. Wt: 181.195
InChI Key: UYIGUMOPXSCCBP-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-methylpyrazole-4-carboxylate” is a chemical compound with the molecular formula C7H11N3O2 . It has a molecular weight of 169.1811 .


Molecular Structure Analysis

The IUPAC Standard InChI for “Ethyl 5-amino-1-methylpyrazole-4-carboxylate” is InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

“Ethyl 5-amino-1-methylpyrazole-4-carboxylate” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a well-ventilated place . It is hygroscopic .

Scientific Research Applications

Synthetic Approaches and Derivatives

  • Heterocyclic Compound Synthesis : Studies demonstrate the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, involving similar compounds to Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate, showcasing their application in creating dyes with varying solvatochromic behaviors and tautomeric structures, important for material science and analytical applications (Karcı & Karcı, 2012).
  • Antimicrobial Studies : Derivatives of related compounds have been synthesized and tested for their antimicrobial activities, indicating the potential of these chemical frameworks in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Application in Medicinal Chemistry

  • Inhibition of Human 5-Lipoxygenase : Novel 2-amino-5-hydroxyindole derivatives, including structures akin to Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate, were found to effectively inhibit human 5-lipoxygenase, an enzyme associated with inflammation and allergic reactions. This points towards their potential in treating inflammatory diseases (Landwehr et al., 2006).
  • Anticancer and Anti-5-Lipoxygenase Agents : Synthesis of novel pyrazolopyrimidines derivatives, showcasing anticancer and anti-5-lipoxygenase activities, highlights the versatility of pyrazole derivatives in pharmacological applications, suggesting avenues for developing treatments against cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 5-amino-1-ethenylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h3,5H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIGUMOPXSCCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate

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